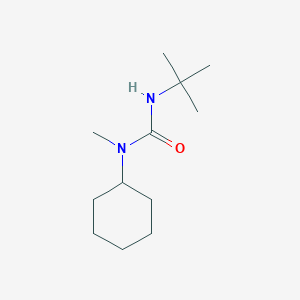![molecular formula C14H13NOS B15075750 N-[2-(methylsulfanyl)phenyl]benzamide CAS No. 51942-32-6](/img/structure/B15075750.png)
N-[2-(methylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylthio)phenyl]benzamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Methylthio)phenyl]benzamide typically involves the reaction of 2-(methylthio)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(Methylthio)aniline+Benzoyl chloride→N-[2-(Methylthio)phenyl]benzamide+HCl
Industrial Production Methods: Industrial production of N-[2-(Methylthio)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: N-[2-(Methylthio)phenyl]benzamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of N-[2-(Methylthio)phenyl]benzamide.
Aplicaciones Científicas De Investigación
N-[2-(Methylthio)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylthio)phenyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Molecular docking studies have shown that it can bind to specific protein targets, influencing their function and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- N-(2-Methylthio)phenylacetamide
- N-(2-Methylthio)phenylpropionamide
- N-(2-Methylthio)phenylbutyramide
Comparison: N-[2-(Methylthio)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structure imparts distinct chemical and biological properties compared to its analogs. For instance, the benzamide group can enhance binding affinity to certain biological targets, making it a more potent compound in medicinal applications.
Propiedades
Número CAS |
51942-32-6 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
Clave InChI |
CUUVYTSJOXLSAL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Solubilidad |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


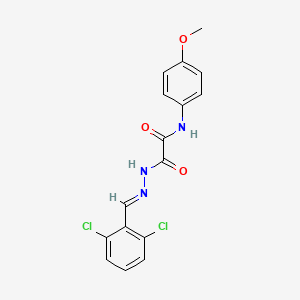
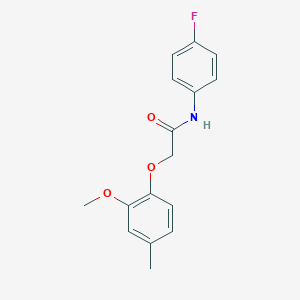



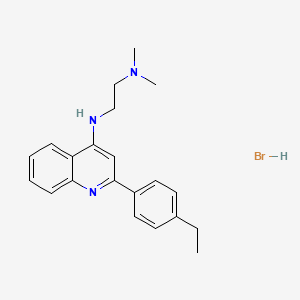
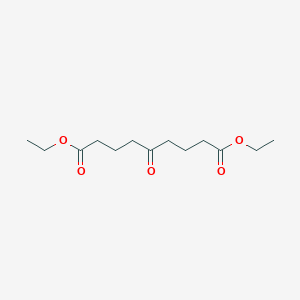
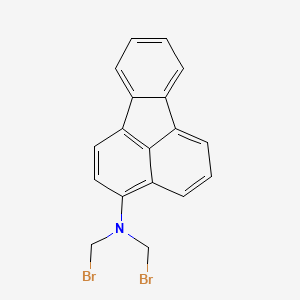
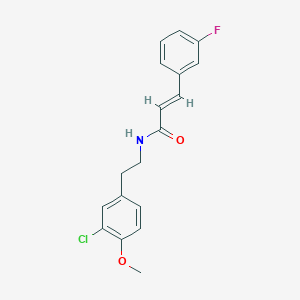
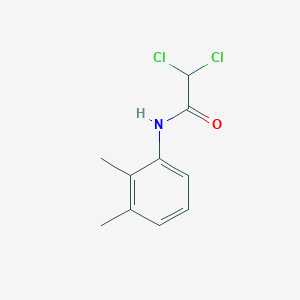
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
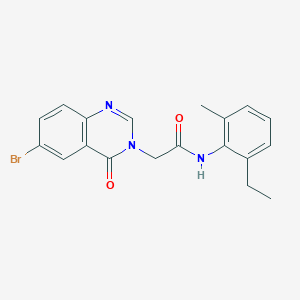
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
